tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate (CAS: 912762-82-4; MDL: MFCD08692521) is a carbamate-protected amine derivative with a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step synthetic pathways.
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-12(15)10-5-7-11(18-4)8-6-10/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPRBIGJWBCZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate typically involves the protection of amine groups using carbamate protecting groups. One common method includes the use of tert-butyl chloroformate and an amine . The reaction conditions often involve mild temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
- Protecting Group: tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate serves as an effective protecting group for amines in organic synthesis. This is crucial for multi-step synthesis where selective protection and deprotection of functional groups are necessary .
- Peptide Synthesis: The compound is utilized in synthesizing peptides and other biologically active molecules, allowing for the introduction of complex functionalities without interfering with amine reactivity.
Medicinal Chemistry
- Pharmaceutical Development: This carbamate derivative is explored for its potential in drug development, particularly as a precursor in synthesizing pharmaceuticals that target various diseases. Its stability and reactivity profile make it suitable for creating complex drug structures .
- Enzyme Inhibition Studies: Research indicates that this compound may act as an inhibitor of enzymes such as acetylcholinesterase. This inhibition can enhance cholinergic signaling by preventing the breakdown of acetylcholine, suggesting therapeutic applications in neurodegenerative diseases .
Biological Applications
- Interaction with Biological Systems: The compound has been investigated for its interactions with proteins and enzymes, contributing to a better understanding of biochemical pathways and potential therapeutic mechanisms. Studies have shown its ability to modulate enzyme activities, which is essential for developing targeted therapies .
Case Study 1: Enzyme Inhibition
A study conducted on the effects of this compound on acetylcholinesterase demonstrated significant inhibition at micromolar concentrations. This suggests that the compound could be further developed into a therapeutic agent for conditions characterized by impaired cholinergic signaling.
Case Study 2: Peptide Synthesis
In a comparative study on various protecting groups used in peptide synthesis, this compound was highlighted for its efficiency in maintaining peptide integrity during synthesis, showcasing lower side reactions compared to other common protecting groups.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups, allowing for selective reactions to occur at other sites within a molecule. This selective protection is crucial in multi-step synthetic processes, particularly in peptide synthesis .
Comparison with Similar Compounds
tert-Butyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate (CAS: 939760-49-3)
- Structural Difference : Replaces the 4-methoxy group with a 4-chloro substituent.
- Synthesis : Synthesized via similar nitroaniline intermediates, yielding 90% in initial steps, comparable to the methoxy derivative .
- Safety : Requires specific handling due to halogenated aromatic groups, as indicated in its safety data sheet (GHS revision 8) .
- Applications : Likely used in inhibitor synthesis (e.g., benzimidazolone derivatives), where electron-withdrawing chloro groups enhance electrophilic reactivity .
tert-Butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate (CAS: 1035818-89-3)
- Structural Difference : Features a 4-fluoro-3-methylphenyl group.
- Properties: Molecular weight = 268.33 g/mol; predicted density = 1.108 g/cm³; boiling point = 390.5°C.
tert-Butyl N-[2-amino-2-(2-cyanophenyl)ethyl]carbamate
- Structural Difference: Substituted with a 2-cyano group.
- Reactivity: The electron-deficient cyano group may facilitate nucleophilic aromatic substitution, diverging from the methoxy derivative’s electron-donating properties .
Backbone-Modified Analogues
tert-Butyl N-(6-bromohexyl)carbamate
- Structural Difference : Linear hexyl chain with a terminal bromine instead of an aromatic-substituted ethylamine.
- Applications: Used in cannabinoid receptor ligand synthesis, where the alkyl chain length and bromine influence receptor binding affinity .
tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate
- Structural Difference : Ethoxyvinyl and methylbenzyl groups replace the 4-methoxyphenyl ethylamine.
- Synthesis : Achieved via Suzuki-Miyaura coupling (98% yield), highlighting divergent synthetic strategies compared to aromatic-substituted carbamates .
Biological Activity
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is a carbamate derivative with the molecular formula . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biochemical pathways.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to an amino group and a 4-methoxyphenyl ethyl structure. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.
Biological Activity
The biological activity of this compound has been studied extensively, revealing several key interactions and effects:
- Acetylcholinesterase Inhibition : Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), potentially enhancing cholinergic signaling by preventing the breakdown of acetylcholine. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Potential : Preliminary studies have shown that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 and A549. The IC50 values for related compounds have been reported in the low micromolar range, indicating promising anticancer properties .
- Protein Interaction Modulation : The compound has been shown to interact with specific proteins, modulating their activity. This interaction is crucial for understanding its therapeutic potential in various biochemical pathways.
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This binding can lead to modulation of enzymatic activity, influencing various biological processes:
- Enzyme Inhibition : By inhibiting enzymes like AChE, the compound can alter neurotransmitter levels, which may be beneficial in conditions characterized by cholinergic deficits.
- Cell Cycle Regulation : Some studies have suggested that related compounds can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting caspase activation .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| AChE Inhibition | Enhances cholinergic signaling | |
| Antiproliferative | IC50 values < 10 µM against cancer cells | |
| Protein Interaction | Modulates enzyme activities |
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of related compounds, it was found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin. For instance, one derivative showed an IC50 value of 3.0 µM against the HepG2 cell line, indicating robust anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate?
- Methodology : The compound is typically synthesized via carbamate-protected amine intermediates. A representative approach involves:
Condensation : Reacting tert-butyl carbamate derivatives with 2-amino-2-(4-methoxyphenyl)ethylamine precursors.
Coupling Reagents : Use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, as seen in analogous carbamate syntheses .
Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Key Considerations : Monitor reaction progress via TLC and confirm product purity using HPLC (>95%).
Q. Which spectroscopic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons on the methoxyphenyl ring (δ 6.8–7.3 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 304.1398 for C₁₄H₁₉F₃N₂O₂ analogs) .
- Infrared (IR) Spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) .
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can coupling reaction yields be optimized during synthesis?
- Strategies :
- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize side reactions.
- Stoichiometry : Maintain a 1.2:1 molar ratio of EDCI/HOBt to amine precursors .
- Temperature Control : Reactions at 0–4°C reduce racemization in chiral intermediates .
- Troubleshooting : Low yields may indicate incomplete deprotection; verify Boc removal with TFA/CH₂Cl₂ (1:4 v/v) .
Q. How to resolve contradictions in crystallographic data for carbamate derivatives?
- Crystallographic Refinement :
- Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered tert-butyl groups .
- Validate hydrogen bonding networks (e.g., N–H···O=C interactions) against Cambridge Structural Database (CSD) entries .
Q. What strategies enable regioselective functionalization of the methoxyphenyl group?
- Electrophilic Aromatic Substitution :
- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position relative to methoxy .
- Halogenation : NBS or Cl₂/FeCl₃ for bromination/chlorination .
- Protection-Deprotection : Temporarily mask the amine with Boc groups to direct reactivity .
Q. How to analyze and mitigate impurities in scaled-up syntheses?
- Impurity Profiling :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
